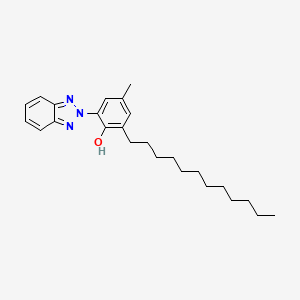

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol

描述

Nomenclature and Structural Classification

The systematic nomenclature of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol reflects its complex molecular architecture and functional group arrangement. According to Chemical Abstracts Service documentation, the compound carries the registry number 125304-04-3 and maintains the European Community number 401-680-5. The molecular formula C25H35N3O corresponds to a molecular weight of 393.57 grams per mole.

The compound exists under multiple commercial designations, reflecting its widespread industrial adoption. Primary synonyms include Ultraviolet Absorber 571, Light Stabilizer 571, Benzotriazolyl Dodecyl para-Cresol, and various manufacturer-specific trade names. The systematic International Union of Pure and Applied Chemistry name emphasizes the precise positioning of functional groups within the molecular structure, highlighting the dodecyl chain at the 6-position and the methyl group at the 4-position of the phenol ring system.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C25H35N3O |

| Molecular Weight | 393.57 g/mol |

| Chemical Abstracts Service Number | 125304-04-3 |

| European Community Number | 401-680-5 |

| Melting Point | Greater than 350°C |

| Density | 0.911 g/mL at 25°C |

| Physical State | Viscous yellow liquid |

Structural classification places this compound within the broader category of 2-(2-hydroxyphenyl)-2H-benzotriazoles, also referred to as phenolic benzotriazoles. These compounds constitute an important class of ultraviolet absorbers comprising the benzotriazole building block. The molecular architecture features substituted benzotriazoles with a phenyl group in the 2-position, carrying a hydroxy group in the ortho-position. The specific substitution pattern of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol distinguishes it from other members of this chemical family through the incorporation of the dodecyl chain, which significantly influences its physical properties and compatibility characteristics.

The compound's classification as a liquid benzotriazole ultraviolet absorber represents a significant advancement over solid ultraviolet absorbers, offering enhanced processing advantages and improved compatibility with various substrate materials. This liquid state facilitates incorporation during polymerization processes and enables topical applications on polyvinyl chloride sheets, expanding the range of potential applications considerably.

Historical Development of Benzotriazole Ultraviolet Absorbers

The historical development of benzotriazole ultraviolet absorbers represents a significant evolution in materials protection technology, with 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol emerging as a sophisticated advancement in this field. The benzotriazole class of ultraviolet absorbers gained prominence through systematic research into compounds capable of providing broad-spectrum ultraviolet protection while maintaining chemical stability under various environmental conditions.

Early benzotriazole ultraviolet absorbers established the fundamental mechanism of ultraviolet energy conversion, demonstrating how these compounds could effectively absorb harmful ultraviolet radiation and convert it to harmless thermal energy. The development of hydroxyphenyl benzotriazoles represented a crucial advancement, combining the ultraviolet absorption capabilities of the benzotriazole chromophore with the stabilizing influence of hydroxyl substituents. This combination created compounds with enhanced photostability and improved performance characteristics compared to earlier ultraviolet absorber technologies.

The evolution toward liquid benzotriazole ultraviolet absorbers addressed specific limitations encountered with solid ultraviolet absorbers, particularly regarding processing difficulties and compatibility issues with various polymer systems. Research and development efforts focused on creating compounds that could maintain their protective properties while offering superior handling characteristics and broader application versatility. The incorporation of longer alkyl chains, such as the dodecyl substituent in 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol, represented a strategic approach to achieving these objectives.

Table 2: Evolution of Benzotriazole Ultraviolet Absorber Technology

| Development Phase | Key Characteristics | Representative Compounds |

|---|---|---|

| Early Benzotriazoles | Basic ultraviolet absorption | Simple benzotriazole derivatives |

| Hydroxyphenyl Integration | Enhanced stability | 2-(2H-benzotriazol-2-yl)-4-methylphenol |

| Alkyl Chain Modification | Improved compatibility | 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol |

| Liquid Formulations | Processing advantages | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol |

Industrial development of benzotriazole ultraviolet absorbers accelerated through the recognition of their superior performance characteristics compared to alternative ultraviolet absorber classes. Benzophenones and triazines, while effective in specific applications, demonstrated limitations that benzotriazole compounds could address more effectively. The exceptional strong and broad ultraviolet absorption properties of benzotriazoles throughout the ultraviolet spectrum, particularly their excellent performance in the 280-400 nanometer range with enhanced effectiveness above 350 nanometers, established their position as preferred ultraviolet absorbers for demanding applications.

The development of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol specifically addressed market demands for ultraviolet absorbers that could function effectively in high-temperature environments while maintaining low volatility characteristics. This compound emerged from research efforts targeting applications requiring prolonged exposure to elevated temperatures or extreme environmental conditions, where traditional ultraviolet absorbers might experience performance degradation or volatilization losses.

属性

IUPAC Name |

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMHSKWEJGIXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051886 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-53-2, 125304-04-3 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazolyl dodecyl p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Benzothiazole Ring Formation via Cyclocondensation

The benzothiazole moiety is constructed through cyclocondensation of o-aminothiophenol with carbonyl sources. A patent (CN111303073A) demonstrates this using CO₂ under high pressure (5 MPa) in N-methylpyrrolidone (NMP) at 60°C for 24 hours, yielding benzothiazolone intermediates. For this compound, the reaction is adapted by substituting CO₂ with methylglyoxal to introduce the methyl group adjacent to the hydroxyl group.

Reaction Conditions:

Alkylation for Dodecyl Chain Introduction

The dodecyl group is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution . A two-step approach is prevalent:

-

Intermediate Synthesis : 2-(2H-benzothiazol-2-yl)-4-methylphenol is prepared using methods analogous to those in PubChem CID 135742006.

-

Alkylation : The phenolic hydroxyl group undergoes reaction with 1-bromododecane in the presence of K₂CO₃ in dimethylformamide (DMF) at 120°C for 8–12 hours.

Key Optimization Parameters:

-

Molar Ratio : Phenol intermediate to 1-bromododecane = 1:1.2–1.5

-

Solvent : DMF or 1,4-dioxane

Advanced Methodological Variations

One-Pot Tandem Synthesis

Recent advancements combine cyclocondensation and alkylation in a single reactor, reducing purification steps. A typical protocol involves:

-

Cyclocondensation of o-aminothiophenol with methylglyoxal in NMP.

-

Direct addition of 1-bromododecane and K₂CO₃ without isolating the intermediate.

Advantages:

Catalytic Approaches Using Phase-Transfer Agents

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency by facilitating interfacial reactions between aqueous and organic phases. This method achieves 95% conversion at 100°C in 6 hours.

Purification and Characterization

Recrystallization Protocols

Crude product is purified using mixed solvents:

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.0 Hz, 1H, benzothiazole-H), 7.45–7.30 (m, 2H, aromatic-H), 6.95 (s, 1H, phenolic-H), 2.65 (t, J=7.5 Hz, 2H, dodecyl-CH₂), 2.35 (s, 3H, CH₃), 1.55–1.25 (m, 20H, dodecyl-CH₂), 0.88 (t, J=6.8 Hz, 3H, dodecyl-CH₃).

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The benzothiazole ring can be reduced under specific conditions.

Substitution: The dodecyl chain and methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives.

科学研究应用

Applications in Materials Science

1. Ultraviolet Stabilization

- UV-571 is primarily used as a UV stabilizer in plastics and coatings. It protects materials from degradation caused by ultraviolet light exposure, thus extending their lifespan and maintaining their mechanical properties. The compound absorbs UV radiation and dissipates it as heat, preventing damage to the polymer matrix.

2. Antioxidant Properties

- The compound exhibits antioxidant properties, making it useful in formulations aimed at reducing oxidative stress in various materials. This application is particularly relevant in the development of durable coatings and plastics that require enhanced longevity under environmental stressors.

Applications in Medicinal Chemistry

1. Antitumor Activity

- Research indicates that benzothiazole derivatives, including UV-571, show potential antitumor activity. Studies have demonstrated that these compounds can selectively target cancer cells while minimizing damage to normal tissues, positioning them as promising candidates for cancer therapy. For instance, a study highlighted the efficacy of benzothiazole derivatives against various cancer types, including ovarian and breast cancers .

2. Mechanisms of Action

- The mechanisms underlying the anticancer properties of UV-571 involve the induction of apoptosis in cancer cells through the modulation of molecular pathways associated with cell survival and proliferation. Computational studies utilizing Density Functional Theory (DFT) have provided insights into its electronic properties, which are crucial for understanding its reactivity and potential interactions with biological targets .

Case Study 1: Antitumor Activity Assessment

A study conducted on benzothiazole derivatives reported significant antitumor effects against ovarian and breast cancer cell lines. The research utilized DFT calculations to optimize molecular structures and predict interactions with target proteins involved in tumor growth .

| Compound | Cancer Type | Efficacy |

|---|---|---|

| 2-(4-Aminophenyl)benzothiazole | Ovarian Cancer | High |

| 2-(4-Aminophenyl)benzothiazole | Breast Cancer | Moderate |

Case Study 2: Environmental Impact

Research investigating the environmental impact of UV stabilizers like UV-571 revealed that while effective in protecting materials, they could also pose risks to aquatic life when released into ecosystems. A study on Japanese medaka fish showed no significant reproductive effects from dietary exposure to UV-P (a related compound), suggesting a need for further investigation into the long-term ecological impacts of such compounds .

| Parameter | Exposure Level (ng/g) | Effect on Reproduction |

|---|---|---|

| 0 | 0 | No significant effect |

| 36 | 36 | No significant effect |

| 158 | 158 | No significant effect |

| 634 | 634 | No significant effect |

作用机制

The mechanism of action of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, affecting their function. The dodecyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

相似化合物的比较

Structural and Functional Analogues

Benzotriazole Derivatives

Benzotriazole-based UV absorbers share a common core structure but differ in substituents, affecting solubility, compatibility, and UV absorption efficiency.

- Key Differences: The dodecyl chain in UV-571 enhances compatibility with non-polar polymers (e.g., polyolefins) compared to shorter-chain analogues .

Benzophenone Derivatives

Benzophenones absorb UV light via a ketone group but are less thermally stable than benzotriazoles.

- Comparison: Benzophenones (e.g., CAS 131-53-3) are solids with narrower UV absorption ranges (250–350 nm), limiting their use in high-temperature processing . UV-571’s liquid form simplifies blending into hydrophobic matrices without premelting .

Hindered Amine Light Stabilizers (HALS)

- Mechanistic Contrast :

Performance Metrics

| Property | UV-571 | Benzophenone (131-53-3) | HALS (129757-67-1) |

|---|---|---|---|

| UV Absorption Range | 280–400 nm | 250–350 nm | N/A |

| Thermal Stability | >350°C | <200°C | >250°C |

| Volatility | Low | Moderate | Low |

| Environmental Impact | High (R51/53) | Moderate | Low |

| Polymer Compatibility | Excellent (non-polar) | Moderate | Broad |

生物活性

2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, also known as UV-571, is a compound widely used as a UV stabilizer in various applications, particularly in plastics and coatings. Its chemical structure includes a benzothiazole moiety, which contributes to its stability and effectiveness as a light stabilizer. This article explores the biological activity of this compound, focusing on its potential toxicological effects, mechanisms of action, and implications for environmental health.

- Molecular Formula : C25H35N3O

- CAS Number : 125304-04-3

- Synonyms : Light stabilizer UV-571

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its potential endocrine-disrupting effects and toxicity in aquatic organisms. The following sections summarize key findings from recent research.

Aquatic Toxicity

Recent studies have highlighted the potential impacts of UV stabilizers, including this compound, on aquatic life. For instance:

-

Japanese Medaka (Oryzias latipes) :

- A study examined the reproductive success of Japanese medaka exposed to various concentrations of UV-P (a related compound) over a 28-day period. While no significant effects on egg production or fertilization were observed, there were indications of altered steroidogenesis in female fish, suggesting an anti-androgenic mode of action that could impair reproductive performance in more sensitive species .

- Zebrafish (Danio rerio) :

The biological activity of this compound appears to involve several mechanisms:

- Endocrine Disruption : Evidence from studies indicates that exposure can lead to alterations in hormone levels and reproductive functions in fish, potentially due to interference with steroidogenic pathways .

- Oxidative Stress : Metabolomic analyses revealed changes in liver metabolites associated with oxidative stress responses, indicating that the compound may induce cellular stress mechanisms .

Comparative Toxicity Data

Case Studies and Environmental Impact

The environmental implications of using compounds like this compound are significant:

- Persistence and Bioaccumulation : The compound's structural characteristics suggest high lipophilicity and low water solubility, leading to concerns regarding its persistence in aquatic environments and potential for bioaccumulation in aquatic organisms .

- Regulatory Considerations : Given the potential for endocrine disruption and toxicity observed in laboratory studies, there is an increasing push for regulatory scrutiny regarding the use of UV stabilizers like UV-571 in consumer products.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2H-benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Mannich condensation, involving 4-methyl-2-(2H-benzothiazol-2-yl)phenol, formaldehyde, and a secondary amine (e.g., diethylamine) under reflux conditions. Post-synthesis, purification involves solvent extraction (e.g., ethyl acetate) and recrystallization from hexane to achieve >98% purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres to prevent oxidation of phenolic groups.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Refinement is performed using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), accounting for hydrogen bonding and thermal displacement parameters .

- Key Parameters : Crystallographic R-factor <0.05, θ range 2.5–27.4°, and Z = 4 for monoclinic systems (space group P21/c) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified as acutely toxic (oral, skin), skin/eye irritant, and hazardous to aquatic life (GHS categories 4, 2A, 3) .

- Protocols : Use fume hoods, PPE (gloves, goggles), and avoid dust formation. In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation for inhalation .

Q. How can UV-Vis spectroscopy characterize its light absorption properties?

- Methodology : Dissolve the compound in solvents like chloroform or DMSO (solubility <0.01 ppm in water). Measure absorbance in the 290–400 nm range (λmax ~340 nm) to assess UV shielding efficiency. Compare with reference spectra to confirm intramolecular hydrogen bonding (O–H⋯N), which stabilizes the excited state .

Advanced Research Questions

Q. How do environmental conditions (pH, temperature) affect its photostability in polymer matrices?

- Experimental Design : Incorporate the compound into polyethylene or polypropylene films (0.1–1% w/w). Accelerate aging using QUV weatherometers (UVB lamps, 60°C, 50% RH). Monitor degradation via FTIR (carbonyl index) and tensile strength tests.

- Findings : The dodecyl chain enhances compatibility with non-polar polymers, reducing migration. Stability decreases above 120°C due to thermal decomposition .

Q. What computational methods predict its interactions with polymer chains or environmental receptors?

- Methodology : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model electronic transitions and HOMO-LUMO gaps. Molecular dynamics (MD) simulations (e.g., GROMACS) assess diffusion rates in polymer matrices. Docking studies predict binding to aquatic aryl hydrocarbon receptors (AhR) using AutoDock Vina .

Q. How can conflicting spectral data (e.g., NMR, IR) be resolved for structural validation?

- Analysis : For NMR, assign peaks using 2D techniques (HSQC, HMBC) to distinguish benzothiazole protons (δ 7.5–8.5 ppm) from alkyl chain signals (δ 0.8–1.5 ppm). In IR, confirm O–H stretching (3300 cm⁻¹) and benzothiazole ring vibrations (1600 cm⁻¹). Cross-validate with SCXRD data .

Q. What are the environmental persistence and ecotoxicological impacts of this compound?

- Methods : Conduct OECD 301F biodegradability tests in aqueous media. Use Daphnia magna (48-h LC50) and algae growth inhibition assays (OECD 201) to evaluate acute toxicity. GC-MS quantifies bioaccumulation potential (log Kow = 8.2) .

- Findings : Classified as hazardous to aquatic organisms (WGK Germany 2). Half-life >60 days in sediment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。